1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate” is a chemical compound with the CAS Number: 1245782-62-0 . It has a molecular weight of 271.31 and its IUPAC name is 1-tert-butyl 2-ethyl 3-oxo-1,2-piperidinedicarboxylate . The compound is typically stored in a sealed, dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21NO5/c1-5-18-11(16)10-9(15)7-6-8-14(10)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available in the search results.Scientific Research Applications
Synthesis of Non-Proteinogenic Amino Acids
This compound serves as a key intermediate in the synthesis of non-proteinogenic amino acids, such as 4-oxopipecolic acid enantiomers . These amino acids have potential applications in the development of new antibiotics due to their unique structures that are not found in nature.
Organic Synthesis
In organic chemistry, this compound is used as a building block for the synthesis of complex molecules. Its reactive ester and ketone groups make it a versatile reagent for forming carbon-carbon and carbon-nitrogen bonds, which are essential in constructing a wide variety of organic compounds .
Medicinal Chemistry
Researchers utilize this compound in medicinal chemistry for the design and creation of novel pharmaceuticals. Its structure allows for the introduction of pharmacophores, which are parts of a molecule responsible for its biological activity .
Peptide Coupling Reactions
The compound is employed in peptide coupling reactions where it can act as an amino-protecting group. This is crucial for synthesizing peptides with the correct sequence and structure, which is important in drug development and biochemical research .
Material Science
In material science, the compound’s derivatives can be used to modify the surface properties of materials. This can enhance the interaction with biological systems, making it valuable for biomedical applications such as tissue engineering .
Catalysis
Due to its structural features, this compound can be used to develop new catalysts for chemical reactions. Catalysts derived from this compound could improve reaction efficiency and selectivity, which is beneficial for industrial chemical processes .
Bioconjugation
This compound can be used for bioconjugation, which is the process of attaching two molecules together, typically a small molecule to a biomolecule. This is useful in creating targeted drug delivery systems and diagnostic tools .
Environmental Chemistry
Lastly, the compound finds application in environmental chemistry where it can be used to synthesize compounds that are involved in the detection and removal of pollutants. This is crucial for developing technologies to monitor and clean up environmental contaminants .
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has the hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 3-oxopiperidine-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-5-18-11(16)10-9(15)7-6-8-14(10)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBLXHUPYRYFEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)CCCN1C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719861 |
Source
|
Record name | 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate | |
CAS RN |
1245782-62-0 |
Source
|
Record name | 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.